3-Tert-butylpyrrolidine hydrochloride
Overview
Description
3-Tert-butylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group at the third position of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the third position of the pyrrolidine ring through an alkylation reaction. This can be achieved using tert-butyl halides (e.g., tert-butyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Formation of Hydrochloride Salt: The purified free base is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl or aryl halides; reactions are conducted in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of 3-tert-butylpyrrolidine.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives of 3-tert-butylpyrrolidine.
Scientific Research Applications
3-Tert-butylpyrrolidine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the tert-butyl group.
N-Methylpyrrolidine: A derivative with a methyl group instead of a tert-butyl group.
N-Ethylpyrrolidine: A derivative with an ethyl group.
Uniqueness
3-Tert-butylpyrrolidine hydrochloride is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of sterically hindered molecules and in applications requiring specific binding interactions.
Properties
IUPAC Name |
3-tert-butylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQKJOVARXZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431774-20-7 | |
Record name | 3-tert-butylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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